3-溴-2-氟-N-甲基苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

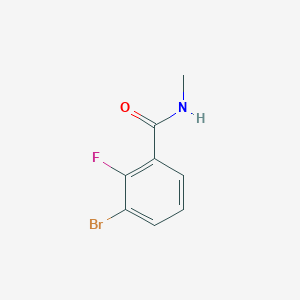

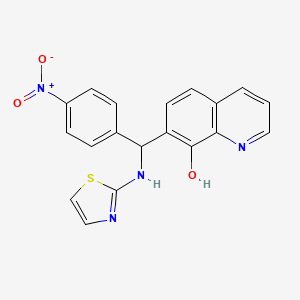

“3-bromo-2-fluoro-N-methylbenzamide” is a chemical compound with the molecular formula C8H7BrFNO . It is an intermediate in the synthesis of MDV 3100 (M199800), an androgen-receptor antagonist that blocks androgens from binding to the androgen receptor and prevents nuclear translocation and co-activator recruitment of the ligand-receptor complex .

Synthesis Analysis

The synthesis of “3-bromo-2-fluoro-N-methylbenzamide” involves the reaction of Methylamine hydrochloride and 4-Bromo-2-fluorobenzoic acid . The reaction mixture is then hydrolyzed and extracted twice with dichloromethane. The organic layers are combined, washed with brine, dried over MgSO4, concentrated, and purified by flash column chromatography on silica gel (10% to 50% EtOAc in cyclohexane) to afford the intermediate methylamide as a white solid in quantitative yield .Molecular Structure Analysis

The molecular structure of “3-bromo-2-fluoro-N-methylbenzamide” is represented by the InChI code: 1S/C8H7BrFNO/c1-11-8(12)6-3-2-5(9)4-7(6)10/h2-4H,1H3,(H,11,12) and the InChI key is BAJCFNRLEJHPTQ-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

The physical and chemical properties of “3-bromo-2-fluoro-N-methylbenzamide” include a melting point of 125.0 to 129.0 °C, a predicted boiling point of 284.8±30.0 °C, and a predicted density of 1.545±0.06 g/cm3 . It is a solid at room temperature and is slightly soluble in chloroform and methanol .科学研究应用

氟化技术

Groendyke、AbuSalim 和 Cook (2016) 的一项研究提出了一种由铁介导的酰胺定向苯甲基、烯丙基和未活化的 C-H 键氟化的方法。该技术展示了广泛的底物范围和官能团耐受性,表明在氟化类似物的合成中具有潜在应用,包括用于各种研究应用的“3-溴-2-氟-N-甲基苯甲酰胺”等化合物铁催化的氟酰胺定向 C-H 氟化。

有机分子的组装

Li、Wang、Zhang、Jiang 和 Ma (2009) 开发了一种 CuI/l-脯氨酸催化的偶联工艺,该工艺允许从 2-溴苯甲酰胺和末端炔烃组装取代的 3-亚甲基异吲哚啉-1-酮。改变 N-取代基和芳环的能力证明了该方法在合成复杂有机分子方面的多功能性,可能包括“3-溴-2-氟-N-甲基苯甲酰胺”的衍生物通过 CuI/l-脯氨酸催化的 2-溴苯甲酰胺和末端炔烃的多米诺反应过程组装取代的 3-亚甲基异吲哚啉-1-酮。

结构分析

Suchetan、Suresha、Naveen 和 Lokanath (2016) 研究了 N-[2-(三氟甲基)苯基]苯甲酰胺的晶体结构,包括与“3-溴-2-氟-N-甲基苯甲酰胺”密切相关的化合物。这些分析揭示了溴和氟等取代基如何影响分子构象,这对于设计具有特定物理和化学性质的材料至关重要3-氟-N-[2-(三氟甲基)苯基]苯甲酰胺、3-溴-N-[2-(三氟甲基)苯基]苯甲酰胺和 3-碘-N-[2-(三氟甲基)苯基]苯甲酰胺的晶体结构。

光催化应用

Torimoto、Ito、Kuwabata 和 Yoneyama (1996) 研究了丙草胺的光分解,丙草胺是一种在光催化降解研究背景下结构不同但相关的化合物。他们关于矿化率提高和溶液相中间体浓度降低的发现可以为类似化合物的降解过程提供信息,可能包括在特定环境条件下的“3-溴-2-氟-N-甲基苯甲酰胺”用作负载二氧化钛载体的吸附剂对丙草胺光催化降解的影响。

作用机制

Target of Action

3-Bromo-2-Fluoro-N-Methylbenzamide is a potent inhibitor of PDE10A , a phosphodiesterase with a remarkable localization as the protein is abundant only in brain tissue . PDE10A plays a crucial role in regulating intracellular levels of cyclic nucleotides, which are key mediators of signal transduction.

Mode of Action

The compound interacts with its target, PDE10A, by binding to the active site of the enzyme, thereby inhibiting its activity . This inhibition prevents the breakdown of cyclic nucleotides, leading to an increase in their intracellular concentrations. The elevated levels of cyclic nucleotides can then modulate the activity of various downstream effector proteins.

Biochemical Pathways

The primary biochemical pathway affected by 3-Bromo-2-Fluoro-N-Methylbenzamide is the cyclic nucleotide signaling pathway . By inhibiting PDE10A, the compound prevents the hydrolysis of cyclic nucleotides, leading to their accumulation within the cell. This can result in the activation or inhibition of various downstream signaling pathways, depending on the specific cellular context.

Result of Action

The molecular and cellular effects of 3-Bromo-2-Fluoro-N-Methylbenzamide’s action are largely dependent on the specific cellular context. By increasing intracellular cyclic nucleotide levels, the compound can potentially modulate a variety of cellular processes, including cell proliferation, differentiation, and apoptosis .

属性

IUPAC Name |

3-bromo-2-fluoro-N-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrFNO/c1-11-8(12)5-3-2-4-6(9)7(5)10/h2-4H,1H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARXAOHLIEYXXNT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=C(C(=CC=C1)Br)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrFNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 6-benzyl-2-(4-phenoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2930154.png)

![N-(2-cyanoethyl)-N,1-dimethyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2930156.png)

![4-[(E)-2-(4-methylphenyl)ethenyl]sulfonylpiperazin-2-one](/img/structure/B2930157.png)

![Sodium;5-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]-1,3,4-thiadiazole-2-carboxylate](/img/structure/B2930158.png)

![2-{[5-(Allylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}acetic acid](/img/structure/B2930159.png)

![2-(3-Chlorophenyl)-2-[(2-fluoropyridin-4-yl)formamido]propanamide](/img/structure/B2930162.png)

![1-(2,6-Dimethylphenyl)-4-[4-methyl-5-(propan-2-yl)-2-propoxybenzenesulfonyl]piperazine](/img/structure/B2930167.png)

![[4-(5,6-Dihydro-4H-cyclopenta[d][1,3]thiazol-2-ylmethyl)morpholin-2-yl]-piperidin-1-ylmethanone](/img/structure/B2930173.png)